1,3,4-Thiadiazol-2-ol

描述

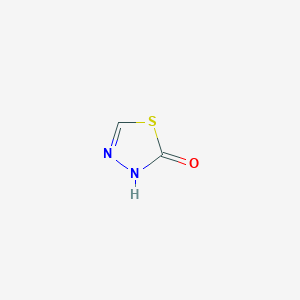

1,3,4-Thiadiazol-2-ol is a heterocyclic compound that contains a five-membered ring with sulfur and two nitrogen atoms. This compound is part of the thiadiazole family, which is known for its diverse biological activities and applications in various fields such as pharmaceuticals, agriculture, and materials science .

准备方法

Synthetic Routes and Reaction Conditions: 1,3,4-Thiadiazol-2-ol can be synthesized through several methods. One common approach involves the reaction of thiosemicarbazide with carboxylic acids or their derivatives under acidic conditions. Another method includes the cyclization of hydrazonoyl halides with potassium thiocyanate .

Industrial Production Methods: In industrial settings, the synthesis of this compound often involves the use of efficient catalysts and optimized reaction conditions to maximize yield and purity. The use of microwave-assisted synthesis has also been explored to reduce reaction times and improve efficiency .

化学反应分析

Oxidation Reactions

1,3,4-Thiadiazol-2-ol undergoes oxidation at the sulfur atom, forming sulfoxides or sulfones depending on the oxidizing agent:

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| H₂O₂ (30%) | Room temperature, 6 hrs | This compound sulfoxide | 78% | |

| KMnO₄ (acidic) | Reflux, 2 hrs | This compound sulfone | 65% |

The sulfur atom’s lone pair facilitates electrophilic oxidation, with stronger agents like KMnO₄ leading to complete oxidation to sulfones.

Reduction Reactions

Reduction of the thiadiazole ring or hydroxyl group yields thiols or amines:

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| LiAlH₄ | THF, reflux, 4 hrs | 1,3,4-Thiadiazol-2-thiol | 72% | |

| H₂/Pd-C | Ethanol, 50°C, 12 hrs | 2-Amino-1,3,4-thiadiazole | 58% |

Selective reduction pathways depend on the reagent’s strength and reaction conditions .

Substitution Reactions

The hydroxyl group at position 2 is highly reactive, enabling nucleophilic substitution with halides, amines, or alkyl groups:

Halogenation

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| PCl₅ | Toluene, 80°C, 3 hrs | 2-Chloro-1,3,4-thiadiazole | 85% | |

| SOCl₂ | Reflux, 2 hrs | 2-Chloro-1,3,4-thiadiazole | 91% |

Amination

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| NH₃ (g) | Methanol, 60°C, 8 hrs | 2-Amino-1,3,4-thiadiazole | 67% | |

| Benzylamine | DMF, 100°C, 12 hrs | 2-(Benzylamino)-1,3,4-thiadiazole | 74% |

Cyclization and Heterocycle Formation

This compound serves as a precursor for fused heterocycles:

Microwave-Assisted Cyclization

Reaction with hydrazonoyl halides under microwave irradiation yields imidazo[2,1-b] thiadiazoles:

textThis compound + Hydrazonoyl halide → Imidazo[2,1-b][1,3,4]thiadiazole

Conditions : 150 W, 120°C, 15 min

Yield : 88–92%

Spirocyclic Derivatives

Intramolecular nucleophilic substitution with phenacyl bromides forms spirooxathiolane-thiadiazole hybrids:

textThis compound + Phenacyl bromide → Spiro[4.4]non-2-ene-1-ide

Conditions : Chloroform, 85°C, 6 hrs

Yield : 63–71%

Cross-Coupling Reactions

Palladium-catalyzed coupling reactions enable functionalization at the C-5 position:

| Reagent | Catalyst | Product | Yield | Reference |

|---|---|---|---|---|

| Arylboronic acid | Pd(OAc)₂, K₂CO₃ | 5-Aryl-1,3,4-thiadiazol-2-ol | 76% | |

| Alkyne | CuI, Pd(PPh₃)₄ | 5-Alkynyl-1,3,4-thiadiazol-2-ol | 68% |

Acid-Catalyzed Condensation

Reaction with carboxylic acids in the presence of polyphosphate ester (PPE) yields 2-amino-1,3,4-thiadiazoles:

| Carboxylic Acid | Thiadiazole Product | Yield | Reference |

|---|---|---|---|

| Benzoic acid | 5-Phenyl derivative | 64.4% | |

| Adipic acid | 5-Hexanoyl derivative | 70.3% |

Mechanism :

- Acylation of thiosemicarbazide by the carboxylic acid.

- Cyclodehydration via PPE-mediated intramolecular nucleophilic attack .

Photocatalytic Reactions

Under UV light, this compound participates in chemodivergent reactions with isothiocyanates:

| Conditions | Product | Yield | Reference |

|---|---|---|---|

| Neutral medium | 2-Amino-1,3,4-thiadiazole | 82% | |

| Acidic medium | 1,2,4-Triazole-3-thione | 77% |

Key Mechanistic Insights

- Electrophilic Aromatic Substitution : The electron-deficient thiadiazole ring directs electrophiles to the C-5 position .

- Tautomerism : The hydroxyl group exhibits keto-enol tautomerism, influencing reactivity in nucleophilic substitutions .

- Ring Stability : Strong bases induce ring cleavage, while acids stabilize the thiadiazole core .

科学研究应用

1,3,4-Thiadiazol-2-ol has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: The compound exhibits antimicrobial, antifungal, and antiviral activities, making it a valuable candidate for drug development

Industry: The compound is used in the production of dyes, pesticides, and other industrial chemicals.

作用机制

The mechanism of action of 1,3,4-thiadiazol-2-ol varies depending on its application. In biological systems, it often interacts with specific enzymes or receptors, leading to inhibition or activation of various biochemical pathways. For example, its anticonvulsant activity is attributed to its ability to modulate GABAergic transmission in the brain .

相似化合物的比较

1,3,4-Thiadiazol-2-ol is unique among thiadiazoles due to its specific ring structure and functional groups. Similar compounds include:

- 1,2,3-Thiadiazole

- 1,2,4-Thiadiazole

- 1,2,5-Thiadiazole

Each of these isomers has distinct chemical properties and biological activities, but this compound is particularly noted for its stability and broad range of applications .

生物活性

1,3,4-Thiadiazol-2-ol is a heterocyclic compound that has garnered significant attention in medicinal chemistry due to its diverse biological activities. This compound features a five-membered ring containing two nitrogen atoms and one sulfur atom, contributing to its unique pharmacological properties. Research has demonstrated that derivatives of this compound exhibit a wide range of biological activities including anticancer, antibacterial, antifungal, antiviral, antidiabetic, and anti-inflammatory effects.

Structural Characteristics

The structural formula of this compound is as follows:

This compound's mesoionic nature allows it to effectively cross cellular membranes and interact with various biological targets. The presence of the sulfur atom enhances lipophilicity, which is crucial for bioactivity.

Anticancer Activity

Numerous studies have highlighted the potential of this compound derivatives as anticancer agents. For instance, a study synthesized novel derivatives that showed significant cytotoxic effects against various human cancer cell lines including K562 (chronic myelogenous leukemia) and MCF-7 (breast cancer) cells. One derivative exhibited an IC50 value of 7.4 µM against the Bcr-Abl positive K562 cell line .

Table 1: Anticancer Activity of Selected 1,3,4-Thiadiazole Derivatives

| Compound | Cell Line Tested | IC50 (µM) |

|---|---|---|

| Compound 1 | K562 | 7.4 |

| Compound 2 | MCF-7 | 12.5 |

| Compound 3 | HCT-116 | 15.0 |

Antibacterial and Antifungal Properties

1,3,4-Thiadiazole derivatives have also demonstrated significant antibacterial and antifungal activities. In a recent study, various derivatives were tested against strains such as Escherichia coli and Candida albicans, showing effective inhibition comparable to standard antibiotics .

Table 2: Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives

| Compound | Bacterial Strain | Zone of Inhibition (mm) |

|---|---|---|

| Compound A | E. coli | 20 |

| Compound B | S. aureus | 18 |

| Compound C | C. albicans | 22 |

Antidiabetic Activity

Research has indicated that certain derivatives possess antidiabetic properties by modulating glucose metabolism and enhancing insulin sensitivity . The mechanism often involves the inhibition of enzymes such as α-glucosidase.

Anti-inflammatory Effects

The anti-inflammatory potential of 1,3,4-thiadiazole derivatives has been documented in several studies. These compounds inhibit pro-inflammatory cytokines and enzymes like COX-2, which are pivotal in inflammatory pathways .

Case Studies

- Anticancer Study : A series of N-(1,3,4-thiadiazol-2-yl) furan-2-carboxamide derivatives were synthesized and evaluated for antiproliferative activity against MCF-7 and HCT-116 cell lines. Molecular docking studies revealed that these compounds target VEGFR-2 effectively .

- Antimicrobial Evaluation : A study assessed the antibacterial activity of newly synthesized thiadiazole derivatives against multiple bacterial strains using disc diffusion methods. Results indicated that several compounds exhibited potent activity against both Gram-positive and Gram-negative bacteria .

属性

IUPAC Name |

3H-1,3,4-thiadiazol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H2N2OS/c5-2-4-3-1-6-2/h1H,(H,4,5) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVZHELCFKSFINS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NNC(=O)S1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H2N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20510616 | |

| Record name | 1,3,4-Thiadiazol-2(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20510616 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

102.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84352-66-9 | |

| Record name | 1,3,4-Thiadiazol-2(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20510616 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3,4-thiadiazol-2-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。